(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine
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Overview
Description
(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is an organic compound with a unique structure that includes a benzothiazole ring fused with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with hydrazine derivatives under acidic or basic conditions to form the benzothiazole ring, followed by further functionalization to introduce the hydrazine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or hydrazines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings but different functional groups.
Hydrazine derivatives: Compounds with hydrazine moieties but different ring structures.
Uniqueness
(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine is unique due to its specific combination of a benzothiazole ring and a hydrazine moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C7H13N3S |
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Molecular Weight |
171.27 g/mol |
IUPAC Name |
(Z)-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-ylidenehydrazine |
InChI |
InChI=1S/C7H13N3S/c8-9-7-5-3-1-2-4-6(5)11-10-7/h5-6H,1-4,8H2,(H,9,10) |
InChI Key |
FTVHZXNLODRNLX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC2C(C1)/C(=N/N)/NS2 |
Canonical SMILES |
C1CCC2C(C1)C(=NN)NS2 |
Origin of Product |
United States |
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